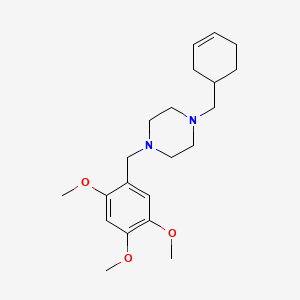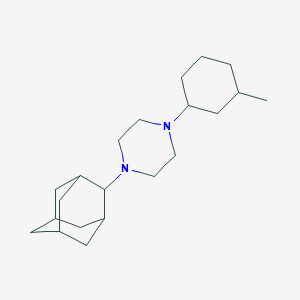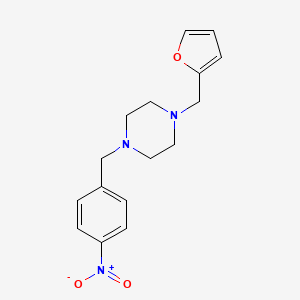
1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a furylmethyl group and a nitrobenzyl group
Preparation Methods
The synthesis of 1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the piperazine ring.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is added through another nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the furylmethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE can be compared with similar compounds such as:
1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-FURYLMETHYL)-4-(4-AMINOBENZYL)PIPERAZINE:
The uniqueness of 1-(2-FURYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE lies in its combination of the furylmethyl and nitrobenzyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)15-5-3-14(4-6-15)12-17-7-9-18(10-8-17)13-16-2-1-11-22-16/h1-6,11H,7-10,12-13H2 |
InChI Key |
HTTOPZXLJIPTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10887080.png)
![3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887088.png)
![6-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887092.png)
![1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10887093.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B10887103.png)
![{4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B10887109.png)
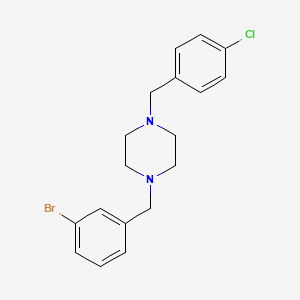
![(2E)-2-cyano-3-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10887116.png)
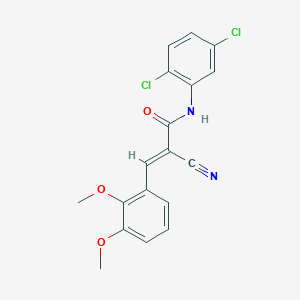
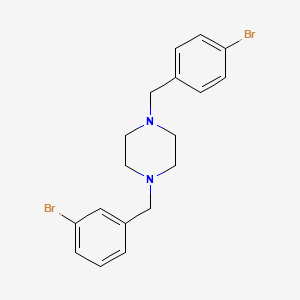
![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10887127.png)
![N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10887129.png)
